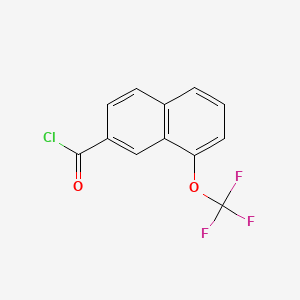
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Radical trifluoromethylation: This method involves the use of radical intermediates to introduce the trifluoromethoxy group onto the naphthalene ring.
Carbonylation reactions:
Análisis De Reacciones Químicas
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The naphthalene ring can participate in oxidation and reduction reactions under appropriate conditions.
Cross-coupling reactions: The trifluoromethoxy group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride has several scientific research applications, including:
Biology and Medicine: The trifluoromethoxy group is known for its bioactive properties, making this compound useful in the development of pharmaceuticals and agrochemicals.
Materials Science: The unique properties of the trifluoromethoxy group make this compound valuable in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride exerts its effects is primarily through its chemical reactivity. The trifluoromethoxy group can influence the electronic properties of the naphthalene ring, making it more reactive in certain chemical reactions . The carbonyl chloride group is highly reactive and can undergo various substitution reactions, leading to the formation of different derivatives .
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride can be compared with other similar compounds, such as:
2-Naphthalenecarbonyl chloride: This compound lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
Trifluoromethoxybenzene derivatives: These compounds contain the trifluoromethoxy group but lack the naphthalene ring, leading to different chemical properties and reactivity.
The presence of both the trifluoromethoxy group and the naphthalene ring in this compound makes it unique and valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C12H6ClF3O2 |
|---|---|
Peso molecular |
274.62 g/mol |
Nombre IUPAC |
8-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)8-5-4-7-2-1-3-10(9(7)6-8)18-12(14,15)16/h1-6H |
Clave InChI |
SOEVRFCZNNVMDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















